Cas no 180532-52-9 (Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)

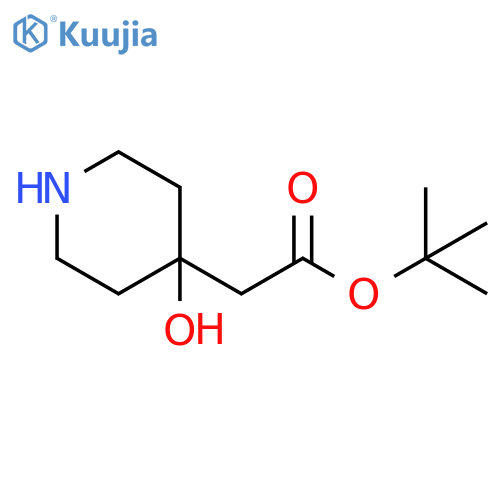

180532-52-9 structure

商品名:Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

- tert-butyl2-(4-hydroxypiperidin-4-yl)acetate

- E74153

- 4-Piperidineacetic acid, 4-hydroxy-, 1,1-dimethylethyl ester

- EN300-6747671

- MFCD24565493

- SY342797

- 1,1-Dimethylethyl 4-hydroxy-4-piperidineacetate

- t-Butyl 2-(4-hydroxypiperidin-4-yl)acetate

- DB-132245

- SCHEMBL23037193

- 180532-52-9

- WS-00351

- tert-Butyl 2-(4-Hydroxy-4-piperidyl)acetate

- Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

-

- インチ: 1S/C11H21NO3/c1-10(2,3)15-9(13)8-11(14)4-6-12-7-5-11/h12,14H,4-8H2,1-3H3

- InChIKey: JPWYJACSDUMWHW-UHFFFAOYSA-N

- ほほえんだ: N1CCC(O)(CC(OC(C)(C)C)=O)CC1

計算された属性

- せいみつぶんしりょう: 215.15214353g/mol

- どういたいしつりょう: 215.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 58.6

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747671-10.0g |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |

180532-52-9 | 10g |

$6450.0 | 2023-05-30 | ||

| Enamine | EN300-6747671-0.5g |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |

180532-52-9 | 0.5g |

$1440.0 | 2023-05-30 | ||

| Enamine | EN300-6747671-0.1g |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |

180532-52-9 | 0.1g |

$1320.0 | 2023-05-30 | ||

| 1PlusChem | 1P020LSI-250mg |

TERT-BUTYL 2-(4-HYDROXYPIPERIDIN-4-YL)ACETATE |

180532-52-9 | 98% | 250mg |

$116.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9186-100mg |

tert-butyl 2-(4-hydroxy-4-piperidyl)acetate |

180532-52-9 | 95% | 100mg |

¥531.0 | 2024-04-23 | |

| Aaron | AR020M0U-250mg |

TERT-BUTYL 2-(4-HYDROXYPIPERIDIN-4-YL)ACETATE |

180532-52-9 | 98% | 250mg |

$7.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9186-10g |

tert-butyl 2-(4-hydroxy-4-piperidyl)acetate |

180532-52-9 | 95% | 10g |

¥15319.0 | 2024-04-23 | |

| Enamine | EN300-6747671-0.25g |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |

180532-52-9 | 0.25g |

$1381.0 | 2023-05-30 | ||

| Enamine | EN300-6747671-5.0g |

tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate |

180532-52-9 | 5g |

$4349.0 | 2023-05-30 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9186-1g |

tert-butyl 2-(4-hydroxy-4-piperidyl)acetate |

180532-52-9 | 95% | 1g |

¥2372.0 | 2024-04-23 |

Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

180532-52-9 (Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate) 関連製品

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:180532-52-9)Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):342.0/1028.0/3597.0